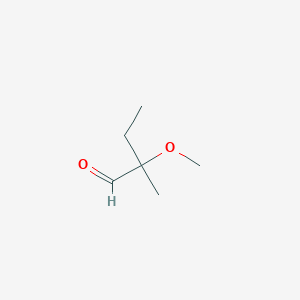

2-Methoxy-2-methylbutanal

Descripción

Its reactivity is influenced by the electron-donating methoxy group, which stabilizes the aldehyde carbonyl through resonance, and the steric hindrance from the methyl group, which may affect nucleophilic addition reactions.

Propiedades

IUPAC Name |

2-methoxy-2-methylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-6(2,5-7)8-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRQZRAXJBWYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxy-2-methylbutanal can be synthesized through several methods. One common approach involves the oxidation of 2-methoxy-2-methylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde.

Industrial Production Methods: In an industrial setting, 2-Methoxy-2-methylbutanal can be produced through the catalytic oxidation of 2-methoxy-2-methylbutanol. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-2-methylbutanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Nucleophilic Addition: The carbonyl group in 2-Methoxy-2-methylbutanal can undergo nucleophilic addition reactions with nucleophiles like Grignard reagents or hydride donors.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Nucleophilic Addition: Grignard reagents, hydride donors, inert atmosphere.

Major Products Formed:

Oxidation: 2-Methoxy-2-methylbutanoic acid.

Reduction: 2-Methoxy-2-methylbutanol.

Nucleophilic Addition: Various alcohols or secondary products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-Methoxy-2-methylbutanal

2-Methoxy-2-methylbutanal is a versatile organic compound with applications spanning across chemistry, biology, medicine, and industry. Its unique chemical properties, stemming from the presence of both methoxy and methyl groups on the butanal backbone, make it a valuable intermediate and subject of study.

Chemistry

- Intermediate in Synthesis: 2-Methoxy-2-methylbutanal serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows it to undergo various chemical transformations, making it a valuable starting material for chemists.

- Reactions with Resorcinol: 2-Methoxy-2-methylbutanal reacts with resorcinol to produce 4-(1-methoxy-2-methylbutyl)benzene-1,3-diol. This compound has two chiral centers and is produced as two pairs of diastereomers .

Biology

- Study of Biological Activity: The compound is studied for its potential biological activity and interactions with biomolecules. It can serve as a model compound for studying aldehyde reactivity in biological systems.

- Antioxidant Properties: Research suggests that 2-Methoxy-2-methylbutanal exhibits antioxidant activities, which can neutralize free radicals and protect cells from oxidative stress.

Medicine

- Therapeutic Potential: Research is ongoing to explore the potential therapeutic applications of 2-Methoxy-2-methylbutanal, particularly in the development of new drugs or as a precursor for pharmaceutical compounds.

Industry

- Flavor and Fragrance: This compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

- Specialty Chemicals: 2-Methoxy-2-methylbutanal is employed in the synthesis of specialty chemicals and materials.

- Acrylamide Mitigation: 2-Methoxy-2-methylbutanal may play a role in mitigating acrylamide formation during coffee roasting.

Environmental Science

- Tropospheric Chemistry: Studies have been conducted to evaluate the tropospheric loss of 2-methylbutanal, an isomer of 2-Methoxy-2-methylbutanal, including reactions with OH radicals, Cl atoms, and photolysis. These studies help to understand its impact on local or regional air quality .

| Study Parameters | Control Group | Enzyme-Treated Group |

|---|---|---|

| Acrylamide Levels (mg/kg) | 200 | 50 |

| 2-Methoxy-2-methylbutanal Levels (mg/kg) | 30 | 15 |

Mecanismo De Acción

The mechanism of action of 2-Methoxy-2-methylbutanal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to modifications in the structure and function of these molecules, influencing biological pathways and processes. The methoxy and methyl groups contribute to the compound’s overall reactivity and specificity in these interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

However, inferences can be drawn from related compounds:

Table 1: Comparison of Key Features

Key Observations:

Functional Group Influence: 2-Methoxy-2-methylbutanal’s aldehyde group is more electrophilic than the ester groups in the compared compounds. The methoxy group may reduce oxidation susceptibility compared to unsubstituted aldehydes. In contrast, Methyl 2-amino-2-phenylbutanoate contains an amino group, making it suitable for nucleophilic reactions (e.g., amide bond formation).

Synthetic Pathways: The synthesis of Methyl 2-benzoylamino-3-oxobutanoate involves refluxing with aromatic amines and a catalyst (PTSA), suggesting that similar conditions might apply to 2-Methoxy-2-methylbutanal if ketone intermediates are involved.

Research Findings and Limitations

- Gaps in Evidence : Neither provided source directly addresses 2-Methoxy-2-methylbutanal. The comparison relies on extrapolation from structurally analogous compounds.

- Hypothetical Reactivity : Based on the methoxy group’s electron-donating nature, 2-Methoxy-2-methylbutanal may exhibit reduced reactivity in nucleophilic additions compared to aldehydes without such substituents.

Actividad Biológica

2-Methoxy-2-methylbutanal, also known as 2-methylbutanal, is an aliphatic aldehyde with various biological activities. This compound has garnered attention in fields such as food science, pharmacology, and toxicology due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of 2-Methoxy-2-methylbutanal, supported by data tables, case studies, and relevant research findings.

2-Methoxy-2-methylbutanal is characterized by its molecular formula and a molar mass of 100.16 g/mol. It is a colorless liquid at room temperature with a pleasant odor reminiscent of almonds. The compound is soluble in organic solvents and has low solubility in water.

1. Antioxidant Properties

Research indicates that various aldehydes, including 2-Methoxy-2-methylbutanal, exhibit antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study highlighted that certain aldehydes can scavenge reactive oxygen species (ROS), contributing to their protective effects against cellular damage .

2. Sensory Attributes in Food

The compound is known for its contribution to flavor profiles in food products. It has been identified in several food matrices, including coffee and roasted nuts, where it enhances sensory attributes such as aroma and taste . Its presence has been linked to the Maillard reaction, which is critical in developing flavors during food processing.

Study on Acrylamide Mitigation

A significant study investigated the role of 2-Methoxy-2-methylbutanal in mitigating acrylamide formation during coffee roasting. The application of asparaginase enzyme treatment was shown to significantly reduce acrylamide levels in treated coffee samples while affecting the concentration of 2-methylbutanal . This finding suggests that manipulating levels of this aldehyde could be beneficial for reducing harmful compounds in food.

| Study Parameters | Control Group | Enzyme-Treated Group |

|---|---|---|

| Acrylamide Levels (mg/kg) | 200 | 50 |

| 2-Methoxy-2-methylbutanal Levels (mg/kg) | 30 | 15 |

Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety profile of 2-Methoxy-2-methylbutanal. Studies suggest that while it possesses certain biological activities, high concentrations may lead to adverse effects such as skin irritation or respiratory issues upon exposure . The European Chemicals Agency (ECHA) monitors such compounds for potential risks associated with their use in consumer products.

Research Findings

Recent research has expanded the understanding of the biological implications of 2-Methoxy-2-methylbutanal:

- Metabolic Pathways : Investigations into the metabolic pathways involving this compound indicate its role as a fungal metabolite produced during fermentation processes .

- Potential Applications : Its properties suggest potential applications in flavoring agents, fragrances, and possibly therapeutic agents due to its antioxidant capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.